Stigmastanol

Description

This compound is a natural product found in Cymbopogon martinii, Clerodendrum chinense, and other organisms with data available.

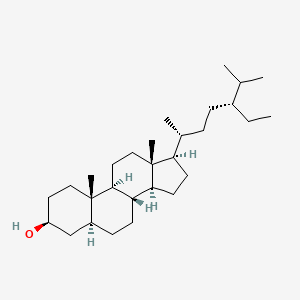

This compound is a steroid derivative characterized by the hydroxyl group in position C-3 of the steroid skeleton, and a saturated bond in position 5-6 of the B ring.

See also: Saw Palmetto (part of).

Structure

3D Structure

Properties

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H52O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-27,30H,7-18H2,1-6H3/t20-,21-,22+,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGJMUZUPVCAVPU-HRJGVYIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H52O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201016169 | |

| Record name | (3beta,5alpha)-Stigmastan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83-45-4 | |

| Record name | Sitostanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stigmastanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STIGMASTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3beta,5alpha)-Stigmastan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201016169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3β,5α)-stigmastan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STIGMASTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2NJ9WO6O7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physicochemical properties of stigmastanol?

An In-depth Technical Guide to the Physicochemical Properties of Stigmastanol

Introduction

This compound, also known as sitostanol, is a saturated phytosterol found in a variety of plant sources.[1][2] As a C29 stanol, it is structurally similar to cholesterol, a key sterol in animals. This structural similarity is fundamental to its primary biological activity: the inhibition of dietary cholesterol absorption.[1] this compound is a derivative of other common phytosterols, formed through the reduction of β-sitosterol or the hydrogenation of stigmasterol.[1] It is classified as a 3-hydroxy steroid, specifically 5α-stigmastane substituted at the 3β position with a hydroxyl group.[3][4] Due to its ability to lower LDL cholesterol levels, this compound is utilized in functional foods and formulations aimed at managing hypercholesterolemia.[3][5] This guide provides a detailed overview of its core physicochemical properties, experimental protocols for its analysis, and relevant biochemical pathways.

Core Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its extraction, purification, formulation, and analytical determination.

General and Thermodynamic Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂₉H₅₂O | [1][6] |

| Molar Mass | 416.72 - 416.734 g/mol | [1][6] |

| Melting Point | 137 °C / 136-137 °C | [7] |

| Boiling Point | 139.4 to 139.8 °C | [1] |

| Predicted Boiling Point | 471.9 ± 13.0 °C | [7] |

| Predicted Density | 0.948 ± 0.06 g/cm³ | [7] |

| Appearance | White solid | [8] |

| Optical Rotation | [a]20D +24.8 (CHCl₃) |

Solubility

This compound is a hydrophobic molecule with limited solubility in polar solvents.

| Solvent | Solubility | Source(s) |

| Water | < 1 mg/mL (insoluble) | [8] |

| Ethanol | < 1 mg/mL (insoluble) | [8] |

| DMSO | < 1 mg/mL (insoluble or slightly soluble) | [8] |

| Acetone | Slightly soluble | [7] |

| Chloroform | Slightly soluble | [7] |

| Ethyl Acetate | Slightly soluble | [7] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quantification of this compound.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is commonly used for the analysis of this compound, often following gas chromatographic separation. The NIST WebBook provides reference mass spectra for this compound and its trimethylsilyl (TMS) derivative, which is often prepared to improve chromatographic performance.[9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of phytosterols like this compound is characterized by specific absorption peaks. Key signals observed in related compounds include a broad peak around 3442.9 cm⁻¹ corresponding to O-H stretching of the hydroxyl group, peaks in the 2864-2957 cm⁻¹ range for aliphatic C-H stretching, and a peak at 1028.1 cm⁻¹ indicative of the cycloalkane structure.[15][16]

Experimental Protocols

Extraction and Isolation from Plant Material

This compound is typically isolated from a mixture of phytosterols extracted from plant sources.

Protocol: General Extraction and Isolation

-

Extraction: The dried and powdered plant material (e.g., leaves, stems) is subjected to extraction using a non-polar solvent like n-hexane or methanol, often with a Soxhlet apparatus or through maceration.[17][18] For instance, powdered material can be immersed in methanol for several days at room temperature.[17]

-

Solvent Partitioning: The crude extract is then partitioned. A common method involves dissolving the crude methanol extract in distilled water and performing a liquid-liquid extraction with a solvent like dichloromethane to separate compounds based on polarity.[17]

-

Saponification: To hydrolyze sterol esters and release free sterols, the extract may be saponified.

-

Column Chromatography: The resulting extract is subjected to column chromatography on silica gel. A gradient elution is typically used, starting with a non-polar solvent system (e.g., n-hexane-ethyl acetate 9:1) and gradually increasing polarity.[17]

-

Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing sterols.

-

Purification/Crystallization: Fractions containing the target compound are combined and may be subjected to further chromatographic purification or crystallization from a suitable solvent to yield pure this compound.[19]

Analytical Quantification by Chromatography

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard methods for the quantification of this compound.

Protocol: HPLC with Evaporative Light Scattering Detection (ELSD) This method is suitable for analyzing this compound in herbal formulations and supplements.[20]

-

Sample Preparation: The sample is extracted with methanol. Cholesterol is often used as an internal standard.[20]

-

Chromatographic Separation:

-

Detection: An Evaporative Light Scattering Detector (ELSD) is used for detection, which is more sensitive for non-chromophoric compounds like this compound than standard UV detectors.[20] The limit of detection (LOD) can reach 2 µg/ml.[20]

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS provides both quantification and structural confirmation.

-

Derivatization (Optional but Recommended): To improve volatility and peak shape, this compound is often converted to its trimethylsilyl (TMS) ether derivative.

-

Chromatographic Separation:

-

Detection: Mass spectrometer using electron impact (EI) ionization. Data can be acquired in full scan mode (m/z 50-600) or using Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.[21]

Visualizations of Key Processes

Biochemical Relationship

This compound is biochemically derived from common plant sterols through saturation of double bonds. This relationship is fundamental to its origin in nature.

Caption: Chemical pathways leading to the formation of this compound.

Analytical Workflow

The quantification of this compound from a biological or herbal matrix involves several critical steps, from sample preparation to final data analysis.

Caption: Generalized workflow for the quantification of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | CAS#:83-45-4 | Chemsrc [chemsrc.com]

- 3. This compound | 83-45-4 [chemicalbook.com]

- 4. Sitostanol | C29H52O | CID 241572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. scbt.com [scbt.com]

- 7. 19466-47-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound | Endogenous Metabolite | TargetMol [targetmol.com]

- 9. This compound [webbook.nist.gov]

- 10. This compound [webbook.nist.gov]

- 11. This compound, TMS derivative [webbook.nist.gov]

- 12. banglajol.info [banglajol.info]

- 13. ijpsr.com [ijpsr.com]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. vjol.info.vn [vjol.info.vn]

- 16. researchgate.net [researchgate.net]

- 17. media.neliti.com [media.neliti.com]

- 18. thepharmajournal.com [thepharmajournal.com]

- 19. researchgate.net [researchgate.net]

- 20. Determination of stigmasterol, beta-sitosterol and this compound in oral dosage forms using high performance liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

From Plant Fats to Pharmaceuticals: A Technical Guide to the Historical Discovery and Isolation of Stigmastanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stigmastanol, also known as β-sitostanol or dihydro-β-sitosterol, is a saturated phytosterol with well-documented cholesterol-lowering properties, making it a key ingredient in various functional foods and nutraceuticals.[1] Its journey from a minor, overlooked component in plant oils to a valuable tool in cardiovascular health management is a testament to the advancements in natural product chemistry and analytical techniques. This in-depth technical guide provides a comprehensive historical overview of the discovery and isolation of this compound, complete with detailed experimental protocols from foundational studies, quantitative data, and visualizations of its synthesis and mechanism of action.

The history of this compound is intrinsically linked to the broader exploration of phytosterols in the early 20th century.[1] The foundational work on the structure of sterols by Nobel laureate Adolf Windaus in the early 1900s, although focused on cholesterol and ergosterol, laid the essential groundwork for the later identification of this compound.[1] While the precise first isolation of this compound from a natural source is not as clearly documented as that of its unsaturated precursors, its existence was definitively confirmed through the hydrogenation of sitosterol.[1] Early researchers referred to it as dihydro-β-sitosterol, recognizing it as a minor constituent in the sterol mixtures of various plant oils.[1]

Historical Data on this compound and its Precursors

The initial characterization of this compound and its related phytosterols relied on classical chemical techniques such as melting point determination and optical rotation measurements. The following table summarizes key quantitative data from early 20th-century research, providing a historical snapshot of the physical properties of these compounds.

| Property | This compound (Dihydro-β-sitosterol) | β-Sitosterol | Stigmasterol |

| Melting Point (°C) | 140-142 | 136-140 | 160-164 |

| Specific Optical Rotation ([α]D) | +24.5° (in chloroform) | -35° (in chloroform) | -51° (in chloroform) |

| Molecular Formula | C₂₉H₅₂O | C₂₉H₅₀O | C₂₉H₄₈O |

| Molecular Weight ( g/mol ) | 416.73 | 414.71 | 412.70 |

Note: The historical values for melting point and optical rotation could vary slightly between different early publications due to variations in sample purity and analytical methods.

Experimental Protocols

The methodologies for obtaining this compound have evolved significantly from laborious isolation from natural sources to efficient chemical synthesis.

Early Isolation and Characterization Techniques (Early to Mid-20th Century)

The initial isolation of phytosterols, including the minor component this compound, from plant oils was a multi-step process. The following protocol is a representative summary of the methods used in the early 20th century.

1. Saponification of Plant Oil:

-

A sample of plant oil (e.g., cottonseed oil) was refluxed with a solution of potassium hydroxide in ethanol for several hours to saponify the glycerides and esters.

-

The resulting soap solution was then diluted with water.

2. Extraction of the Unsaponifiable Matter:

-

The aqueous soap solution was repeatedly extracted with diethyl ether in a separatory funnel.

-

The combined ether extracts, containing the unsaponifiable matter (including sterols, hydrocarbons, and higher alcohols), were washed with water until free of alkali.

-

The ether was then distilled off, leaving a crude residue of the unsaponifiable matter.

3. Fractional Crystallization of Sterols:

-

The crude unsaponifiable matter was dissolved in a minimal amount of hot ethanol.

-

Upon cooling, the sterols would begin to crystallize out of the solution.

-

The crystallization process was often repeated multiple times (fractional crystallization) from different solvents (e.g., ethanol, methanol, acetone) to separate the different sterols based on their varying solubilities.

-

The less soluble saturated sterols, like this compound, would typically crystallize out in the earlier fractions.

4. Characterization:

-

The purified crystals were identified based on their melting point, optical rotation, and elemental analysis.

Chemical Synthesis: Catalytic Hydrogenation of β-Sitosterol or Stigmasterol

The most common and efficient method for producing this compound is through the catalytic hydrogenation of its unsaturated precursors, β-sitosterol or stigmasterol.[1] This process saturates the double bonds in the sterol nucleus and/or the side chain.

Representative Protocol for Catalytic Hydrogenation:

-

Dissolution: β-sitosterol or stigmasterol is dissolved in a suitable organic solvent, such as ethyl acetate or isopropanol.

-

Catalyst Addition: A palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the sterol) is added to the solution.

-

Hydrogenation: The reaction mixture is placed in a hydrogenation apparatus and subjected to a hydrogen gas atmosphere (from atmospheric to low pressure) with vigorous stirring. The reaction is typically carried out at a controlled temperature (e.g., 40-80°C) for several hours.

-

Filtration and Crystallization: After the reaction is complete, the catalyst is removed by filtration. The solvent is then evaporated under reduced pressure. The resulting crude this compound is purified by recrystallization from a suitable solvent, such as methanol or ethanol, to yield white crystals.

Mechanism of Action: Cholesterol Absorption Inhibition

The primary mechanism by which this compound exerts its cholesterol-lowering effect is by inhibiting the absorption of dietary and biliary cholesterol in the intestine. This is a multi-faceted process involving both competition for micellar solubilization and interference with cellular transport mechanisms.

In the intestinal lumen, cholesterol must be incorporated into mixed micelles, formed from bile acids and phospholipids, to be absorbed by the enterocytes. This compound, being structurally similar to cholesterol, competes for space within these micelles. This competition reduces the amount of cholesterol that can be solubilized and presented to the intestinal wall for absorption.

At the cellular level, the absorption of cholesterol is mediated by the Niemann-Pick C1-Like 1 (NPC1L1) protein located on the brush border membrane of enterocytes. Once inside the enterocyte, cholesterol can be esterified and packaged into chylomicrons for transport into the bloodstream. Conversely, the ATP-binding cassette (ABC) transporters, specifically ABCG5 and ABCG8, actively pump cholesterol and other sterols from the enterocyte back into the intestinal lumen. This compound is thought to interfere with the NPC1L1-mediated uptake of cholesterol and is a poor substrate for esterification, leading to its efficient efflux back into the lumen via ABCG5/G8, further contributing to the net reduction in cholesterol absorption.

Conclusion

The journey of this compound from its initial discovery as a minor phytosterol to its current status as a significant cholesterol-lowering agent highlights the progress in natural product chemistry and our understanding of lipid metabolism. The early, meticulous work of isolating and characterizing this compound laid the foundation for later clinical studies that established its health benefits. The development of efficient synthetic methods, such as catalytic hydrogenation, has made this compound widely available for use in functional foods and dietary supplements. For researchers and professionals in drug development, the history of this compound serves as a compelling case study in the translation of basic chemical discovery into a valuable therapeutic tool.

References

An In-depth Technical Guide on the Natural Sources and Abundance of Stigmastanol in Plants

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of stigmastanol, a saturated phytosterol found in various plant sources. It details its natural occurrence, biosynthetic origins, and methods for its analysis, with a focus on quantitative data and experimental protocols relevant to research and development.

Introduction to this compound

This compound (C29H52O), also known as β-sitostanol, is the 5α-saturated derivative of stigmasterol. As a phytostanol, it is a fully saturated sterol that occurs naturally in many plant-based foods, albeit typically in lower concentrations than its unsaturated counterpart, stigmasterol, and other major phytosterols like β-sitosterol and campesterol.[1][2] The interest in this compound and other phytostanols stems from their recognized health benefits, particularly their ability to reduce serum LDL cholesterol levels by inhibiting cholesterol absorption in the intestine.[3] This property makes them valuable compounds in the development of functional foods and nutraceuticals.

Natural Sources and Abundance of this compound

This compound is widely distributed throughout the plant kingdom, with notable concentrations found in vegetable oils, nuts, seeds, and cereals. Its abundance, however, is generally lower than that of the major phytosterols. The following tables summarize the available quantitative data on this compound content in various plant-based foods. It is important to note that the concentration of this compound can vary depending on the plant species, cultivar, growing conditions, and processing methods.

Table 1: this compound Content in Nuts and Seeds

| Plant Source | This compound Content (mg/100g) | Reference(s) |

| Black Walnut (Juglans nigra) | 1.0 - 1.2 | [2] |

| Pistachio Nuts | 0.7 | [4] |

| Peanuts | Not detected - Trace | [4] |

| Almonds | 0.7 | [4] |

| Hazelnuts | 1.0 | [4] |

Table 2: this compound Content in Vegetable Oils

| Plant Source | This compound Content (mg/100g) | Reference(s) |

| Corn Oil | 13.0 | [5] |

| Sunflower Oil | 1.4 (mean) | [5] |

| Blended Vegetable Oil | 1.4 (mean) | [5] |

| Palm Oil | 2.1 (mean) | [5] |

Table 3: this compound Content in Cereals

| Plant Source | This compound Content (mg/100g) | Reference(s) |

| Cereal Products (median) | ~2.0 (4% of total phytosterols) | [6] |

Table 4: this compound Content in Other Plant Sources

| Plant Source | This compound Content | Reference(s) |

| Saw Palmetto (Serenoa repens) | Present, quantifiable | [7] |

| Various Vegetables | Present, quantifiable | [8] |

Note: Data for this compound is less abundant in the literature compared to major phytosterols. The tables represent available data and may not be exhaustive.

Biosynthesis of this compound in Plants

This compound is synthesized in plants through the isoprenoid pathway, which is responsible for the production of all sterols. The immediate precursor to this compound is stigmasterol. The conversion of stigmasterol to this compound involves the saturation of the double bond in the sterol nucleus, a reaction catalyzed by a class of enzymes known as sterol reductases .

While the general pathway is understood, the specific enzyme responsible for the reduction of stigmasterol to this compound in all plant species has not been definitively characterized. However, enzymes such as DWARF1 (DWF1) , a sterol C-24 reductase, are known to be involved in the saturation of sterol side chains in the brassinosteroid biosynthesis pathway, indicating the presence of enzymatic machinery capable of such reductions.[9][10][11] The biosynthesis of phytostanols is a branch of the broader phytosterol biosynthetic pathway.

Below is a diagram illustrating the likely biosynthetic conversion of stigmasterol to this compound.

Figure 1: Proposed biosynthetic conversion of stigmasterol to this compound.

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in plant matrices is challenging due to its low concentration and the presence of structurally similar isomers. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable analytical techniques employed.

The general workflow for the analysis of this compound from a plant sample involves several key steps as outlined in the diagram below.

Figure 2: General workflow for the analysis of this compound from plant samples.

This protocol is a composite of methodologies frequently reported for the analysis of phytosterols, including this compound.[8][12][13][14][15]

1. Sample Preparation and Lipid Extraction:

-

Weigh approximately 1-5 g of the homogenized and dried plant material. For oils, start with approximately 200-500 mg.

-

Add an internal standard (e.g., 5α-cholestane or epicoprostanol) to the sample for accurate quantification.

-

Perform lipid extraction using a suitable solvent system, such as hexane or a chloroform:methanol (2:1, v/v) mixture, with agitation for 1-2 hours.

-

Filter or centrifuge the mixture to separate the lipid extract from the solid plant residue.

2. Saponification:

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Add 2 M ethanolic potassium hydroxide (KOH) solution to the dried lipid residue.

-

Heat the mixture at 60-80°C for 1-2 hours to hydrolyze the steryl esters and glycosides, liberating the free sterols and stanols.

3. Extraction of Unsaponifiable Matter:

-

After cooling, add distilled water to the saponified mixture.

-

Extract the unsaponifiable fraction, which contains the sterols and stanols, three times with an organic solvent such as n-hexane or diethyl ether.

-

Combine the organic layers and wash with distilled water until neutral pH is achieved.

-

Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to dryness.

4. Derivatization:

-

To increase volatility for GC analysis, derivatize the hydroxyl group of the sterols and stanols.

-

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried unsaponifiable residue.

-

Heat the mixture at 60-70°C for 30-60 minutes to form trimethylsilyl (TMS) ethers.

-

Evaporate the excess silylating agent under nitrogen and redissolve the derivatized sample in a known volume of hexane.

5. GC-MS Analysis:

-

Gas Chromatograph: Use a capillary column suitable for sterol analysis, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector: Splitless or split mode, with an injector temperature of 280-300°C.

-

Oven Temperature Program: An initial temperature of 180°C, hold for 1 min, then ramp to 280°C at 10°C/min, and hold for 20 min. (This program should be optimized for the specific column and analytes).

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound-TMS ether (e.g., m/z 488, 473, 383) and the internal standard.

6. Quantification:

-

Prepare a calibration curve using authentic this compound standards that have undergone the same derivatization process.

-

Quantify the this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

HPLC-MS/MS offers the advantage of analyzing this compound without the need for derivatization and can provide high selectivity and sensitivity.[5][16][17][18]

1. Sample Preparation:

-

Follow the same lipid extraction, saponification, and extraction of unsaponifiable matter steps as described for the GC-MS protocol (Sections 4.2.1 - 4.2.3).

2. HPLC-MS/MS Analysis:

-

HPLC System: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: A C18 or C30 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size) is commonly used for sterol separation.

-

Mobile Phase: A gradient elution is typically employed. For example, a gradient of acetonitrile and water, or methanol and water, often with a small amount of formic acid or ammonium acetate to enhance ionization.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at around 30-40°C.

-

Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source. APCI is often preferred for sterols.

-

Ionization Mode: Positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor specific precursor-product ion transitions for this compound (e.g., [M+H-H2O]+ → fragment ions) and the internal standard.

3. Quantification:

-

Prepare a calibration curve using a series of this compound standard solutions.

-

Quantify this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Biological Relevance

While this compound itself is not typically described as a signaling molecule in plants, its precursors and related compounds, the brassinosteroids, are critical plant hormones that regulate a wide range of developmental processes. The biosynthesis of brassinosteroids is intricately linked to the phytosterol pathway. Therefore, the regulation of this compound levels may have indirect effects on plant growth and development through its influence on the pool of sterol precursors available for brassinosteroid synthesis.

In the context of human health, the primary "signaling" relevance of this compound is its interaction with cholesterol absorption pathways in the human gut. By competing with cholesterol for incorporation into micelles, this compound effectively reduces the amount of cholesterol that is absorbed into the bloodstream.

Figure 3: Simplified diagram of this compound's role in reducing cholesterol absorption.

Conclusion

This compound is a naturally occurring phytostanol with significant potential for applications in the development of cholesterol-lowering functional foods and pharmaceuticals. While its concentration in most plant sources is lower than that of other major phytosterols, it is widely distributed in the plant kingdom. The accurate quantification of this compound requires sophisticated analytical techniques such as GC-MS and HPLC-MS/MS due to its low abundance and the presence of interfering isomers. Further research to fully elucidate the specific enzymes involved in its biosynthesis in various plant species and to expand the database of its quantitative occurrence in a wider range of food sources will be beneficial for its future applications.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Phytosterols, phytostanols, and their conjugates in foods: structural diversity, quantitative analysis, and health-promoting uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. tandfonline.com [tandfonline.com]

- 6. The phytosterol content of some cereal foods commonly consumed in Sweden and in the Netherlands [repository.tno.nl]

- 7. researchgate.net [researchgate.net]

- 8. myfoodresearch.com [myfoodresearch.com]

- 9. Function and molecular regulation of DWARF1 as a C-24 reductase in brassinosteroid biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Function and molecular regulation of DWARF1 as a C-24 reductase in brassinosteroid biosynthesis in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. aocs.org [aocs.org]

- 15. econtent.hogrefe.com [econtent.hogrefe.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

The Biosynthetic Pathway of Stigmastanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stigmastanol, a saturated phytosterol, is a significant compound in plant biochemistry and holds considerable interest for its cholesterol-lowering properties in humans. Understanding its biosynthetic pathway is crucial for applications in biotechnology and pharmacology. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the precursor molecules, key enzymatic steps, and regulatory aspects. The pathway originates from the mevalonate pathway, proceeding through the formation of cycloartenol, a key intermediate in plant sterol synthesis. A series of enzymatic modifications, including methylation and desaturation, lead to the production of β-sitosterol and stigmasterol, the direct precursors of this compound. The final step involves the reduction of the Δ5 double bond of β-sitosterol. While the enzymes responsible for the preceding steps are well-characterized, the specific enzyme catalyzing this final reduction in plants is yet to be definitively identified. This guide presents the current state of knowledge, including quantitative data on key enzymes, detailed experimental protocols for phytosterol analysis, and a visual representation of the biosynthetic pathway.

Introduction

Phytosterols are a diverse group of steroidal alcohols naturally occurring in plants. They are structural components of cell membranes, influencing their fluidity and permeability. Among these, this compound (also known as sitostanol) is a fully saturated stanol, meaning it lacks any double bonds in its sterol ring structure. This structural feature is key to its primary mechanism of action in reducing cholesterol absorption in the intestine. The biosynthesis of this compound is an extension of the well-established phytosterol pathway. This guide will delineate this pathway, providing a technical resource for researchers in the field.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the ubiquitous mevalonate pathway and culminates in the saturation of a phytosterol precursor. The pathway can be broadly divided into three stages:

-

Formation of the Sterol Precursor Cycloartenol: Like other terpenoids, the biosynthesis of this compound begins with the mevalonate pathway, which produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These units are sequentially condensed to form the 30-carbon molecule, 2,3-oxidosqualene. In photosynthetic organisms, 2,3-oxidosqualene is cyclized by cycloartenol synthase (CAS) to form cycloartenol, the first cyclic precursor in the phytosterol pathway. In contrast, fungi and animals utilize lanosterol as their primary cyclic precursor.

-

Conversion of Cycloartenol to β-Sitosterol and Stigmasterol: Cycloartenol undergoes a series of modifications, including demethylations, isomerizations, and alkylations, to yield a variety of phytosterols. Key enzymes in this part of the pathway include:

-

Sterol C24-Methyltransferase 1 (SMT1): This enzyme catalyzes the first methylation at the C24 position of the sterol side chain, a critical step in distinguishing plant sterols from cholesterol.

-

Sterol C24-Methyltransferase 2 (SMT2) and 3 (SMT3): These enzymes are responsible for the second methylation at C24, leading to the formation of 24-ethyl sterols like β-sitosterol.

-

Cytochrome P450 Family 710 (CYP710A): This family of enzymes, particularly CYP710A1 , acts as a C22-desaturase, introducing a double bond at the C22 position of β-sitosterol to form stigmasterol.

-

-

Formation of this compound: this compound is the saturated counterpart of β-sitosterol. Its formation involves the reduction of the double bond at the C5 position of the sterol ring of β-sitosterol. While this reaction is chemically achievable through catalytic hydrogenation, the specific enzyme responsible for this conversion in plants has not been definitively identified in the current body of scientific literature. It is hypothesized that a sterol Δ5-reductase or a similar reductase enzyme is responsible for this final step. In the context of brassinosteroid biosynthesis, enzymes like DWF1 and DET2 are known to be involved in sterol reductions, but their direct role in this compound formation from β-sitosterol is not yet established. Stigmasterol can also be a precursor, requiring the reduction of both the C5 and C22 double bonds.

Mandatory Visualization: Biosynthetic Pathway of this compound```dot

Conclusion

The biosynthetic pathway of this compound is a continuation of the general phytosterol synthesis route in plants. It originates from the mevalonate pathway, with cycloartenol as the key cyclic precursor. A series of well-characterized enzymatic steps, including methylation and desaturation, lead to the formation of β-sitosterol and stigmasterol. The final conversion to this compound occurs via the reduction of the Δ5 double bond of β-sitosterol, a reaction for which the specific plant enzyme has yet to be conclusively identified. This guide provides a detailed overview of the known pathway, along with quantitative data for key enzymes and robust protocols for the analysis of this compound and its precursors. Further research is required to fully elucidate the final enzymatic step in this compound biosynthesis, which will be crucial for the metabolic engineering of plants for enhanced production of this beneficial compound.

The Biological Functions of Stigmastanol in Plant Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stigmastanol, a fully saturated phytostanol, is a minor component of the complex sterol mixture found in plant cell membranes. While less abundant and studied than its unsaturated counterparts, stigmasterol and sitosterol, its unique saturated structure suggests a distinct role in modulating the biophysical properties of plant membranes. This technical guide provides a comprehensive overview of the known and inferred biological functions of this compound within the plant membrane, drawing on data from model systems to elucidate its impact on membrane structure, fluidity, and domain organization. We present a comparative analysis with other major phytosterols, detail relevant experimental methodologies, and illustrate key concepts with structured data and diagrams to support further research and application in drug development.

Introduction: this compound in the Context of Plant Sterols

Plant membranes are characterized by a diverse array of sterols, primarily C-28 and C-29 sterols, which are critical for various physiological and biochemical processes[1][2]. The most abundant of these are β-sitosterol, stigmasterol, and campesterol[3]. This compound (also known as sitostanol) is the 5-alpha-saturated derivative of β-sitosterol, lacking any double bonds in its tetracyclic ring structure and side chain[2][4]. This complete saturation distinguishes it from stigmasterol, which has a double bond at position C22 in its side chain, and sitosterol, which has a double bond in its B-ring[5][6]. While plant stanols are not as prevalent in nature as plant sterols, their structural differences imply distinct functional roles in membrane biology[2][4].

The primary functions of plant sterols include the regulation of membrane fluidity and permeability, participation in the formation of ordered membrane microdomains (lipid rafts), and serving as precursors for hormones like brassinosteroids[1][7][8]. This compound's role is understood primarily through its structural impact on the lipid bilayer.

Core Biological Functions of this compound in Membranes

Direct research on the specific functions of this compound in living plant membranes is limited. However, studies on model phospholipid membranes provide significant insights into its likely roles.

Regulation of Membrane Fluidity and Order

The saturation of the sterol molecule is a key determinant of its effect on membrane order. The rigid, planar structure of this compound, devoid of the kink introduced by a side-chain double bond, allows it to pack tightly with the acyl chains of phospholipids.

In model membranes composed of phospholipids like POPC and DOPC, this compound has been shown to be largely buried within the hydrocarbon region of the bilayer[9]. Here, it significantly restricts the flexing motions of the fatty acyl chains, leading to a condensing or ordering effect[9]. This is in contrast to stigmasterol, which, due to the double bond in its flexible side chain, is less effective at ordering membranes and can even introduce disorder compared to saturated sterols[5][10][11]. While both cholesterol and this compound order the membrane's hydrocarbon core, they have minimal impact on the conformation of the phospholipid headgroups[9].

This ordering effect is crucial for plants to adapt to environmental stresses, such as temperature fluctuations. By increasing membrane order, this compound can help to decrease membrane permeability and maintain its integrity under high-temperature stress.

Influence on Lipid Rafts and Membrane Microdomains

Lipid rafts are specialized membrane microdomains enriched in sterols and sphingolipids, which function as platforms for cell signaling and protein trafficking[8][10][12]. The formation of these liquid-ordered (l_o) phases is highly dependent on the structure of the constituent sterols.

The ability of this compound to induce a high degree of order in phospholipid bilayers suggests it is a potent promoter of liquid-ordered domain formation. Its rigid, saturated structure would facilitate strong van der Waals interactions with the saturated acyl chains of sphingolipids, stabilizing these microdomains. While stigmasterol also participates in raft formation, its effects are more nuanced. Stigmasterol's interaction with different sphingolipids can either increase or decrease membrane order, suggesting a more regulatory role[7][13]. This compound, in contrast, would likely act as a consistent stabilizer of these ordered domains.

Quantitative Data on Sterol Effects on Membrane Properties

The following table summarizes comparative data on the effects of different sterols on key membrane biophysical properties, primarily derived from studies on model membranes.

| Sterol | Effect on Membrane Order (Fluidity) | Condensing Effect on Acyl Chains | Relative Efficacy in Modulating Bilayer Thickness | Reference(s) |

| This compound | Increases order (decreases fluidity) | Strong restriction of chain motion | Similar to cholesterol | [9] |

| Stigmasterol | Less ordering than saturated sterols; can increase disorder | Less effective than cholesterol and sitosterol | Less effective than cholesterol and sitosterol | [10][11] |

| β-Sitosterol | Increases order, but less than cholesterol | More effective than stigmasterol, less than cholesterol | More effective than stigmasterol, less than cholesterol | [11] |

| Cholesterol | Strong ordering effect (decreases fluidity) | Strong restriction of chain motion | Most efficient | [9][11] |

Signaling Pathways and Molecular Interactions

There is currently a lack of direct evidence for specific signaling pathways or protein interactions involving this compound in plants. However, the general involvement of phytosterols in signaling can be illustrated. Plant sterols are known to modulate the activity of membrane-bound proteins and are integral to signaling platforms like lipid rafts[10][13]. For instance, stigmasterol has been implicated in activating the plasma membrane H+-ATPase and in responses to signaling molecules like calcium and hydrogen peroxide[7][13].

Given this compound's potent effect on membrane order and raft stability, it is plausible that it indirectly influences signaling by modulating the membrane environment of receptor proteins and signaling complexes. The diagram below illustrates a generalized model for phytosterol involvement in stress signaling, a context in which this compound's membrane-stabilizing properties would be advantageous.

Caption: Generalized model of phytosterol involvement in plant stress signaling pathways.

Experimental Protocols

The study of this compound's function in membranes relies on a variety of biophysical and analytical techniques.

Preparation of Model Membranes (LUVs)

Large Unilamellar Vesicles (LUVs) are commonly used to study the effects of sterols on membrane properties.

-

Lipid Film Hydration: A mixture of phospholipids (e.g., POPC) and the desired mole percentage of this compound are dissolved in an organic solvent (e.g., chloroform). The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film.

-

Hydration: The lipid film is hydrated with a buffer solution, leading to the formation of Multilamellar Vesicles (MLVs).

-

Extrusion: The MLV suspension is repeatedly passed through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process yields a homogenous population of LUVs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state ²H-NMR and ³¹P-NMR are powerful techniques to probe membrane order and dynamics.

-

Sample Preparation: LUVs incorporating deuterated phospholipids and the sterol of interest are prepared as described above.

-

²H-NMR Analysis: This technique measures the quadrupolar splitting of deuterium atoms on the lipid acyl chains. A larger splitting indicates a higher degree of order and restricted motion, providing a direct measure of the sterol's condensing effect.

-

³¹P-NMR Analysis: This method provides information on the dynamics and orientation of the phospholipid headgroups. A narrow, symmetric peak is indicative of a fluid lipid bilayer, while broader patterns can indicate changes in phase or headgroup conformation.

The workflow for using NMR to study sterol effects is depicted below.

Caption: Experimental workflow for NMR analysis of this compound's effect on model membranes.

Sterol Quantification

Accurate quantification of this compound in biological samples or model systems is essential.

-

Lipid Extraction: Total lipids are extracted from the plant tissue or membrane fraction using a solvent system like chloroform:methanol.

-

Saponification: The lipid extract is saponified using alcoholic potassium hydroxide to hydrolyze sterol esters and release free sterols.

-

Extraction of Non-saponifiable Lipids: The free sterols are then extracted from the saponified mixture using a non-polar solvent like n-hexane.

-

Chromatographic Analysis: The extracted sterols are analyzed and quantified using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), often after derivatization to improve volatility and detection.

Conclusion and Future Directions

While this compound is a minor component of plant membranes, its fully saturated structure imparts a significant membrane-ordering capacity, likely exceeding that of its unsaturated relatives, stigmasterol and sitosterol. Its primary biological function is likely structural, contributing to the rigidity and stability of the plasma membrane and promoting the formation of liquid-ordered lipid rafts. These biophysical effects are crucial for plant adaptation to stress and for the regulation of membrane protein function.

Future research should focus on elucidating the specific roles of this compound in living plant cells. The development of genetic tools to manipulate this compound levels in plants will be critical to move beyond the inferences drawn from model systems. Furthermore, investigating the interplay between this compound and other membrane components, particularly sphingolipids, will provide a clearer picture of its contribution to the complex and dynamic landscape of the plant cell membrane. Understanding these functions could open new avenues for developing compounds that modulate membrane properties for applications in agriculture and pharmacology.

References

- 1. Biosynthesis and the Roles of Plant Sterols in Development and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijcrt.org [ijcrt.org]

- 3. Sterols in plant biology – Advances in studying membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Sterols and membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Why Do Plants Convert Sitosterol to Stigmasterol? [frontiersin.org]

- 8. The role of phytosterols in plant adaptation to temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Influence of this compound and stigmastanyl-phosphorylcholine, two plasma cholesterol lowering substances, on synthetic phospholipid membranes. A 2H- and 31P-NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stigmasterol: An Enigmatic Plant Stress Sterol with Versatile Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential Modulation of Membrane Structure and Fluctuations by Plant Sterols and Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Why Do Plants Convert Sitosterol to Stigmasterol? - PMC [pmc.ncbi.nlm.nih.gov]

The Role of C24-Ethyl Sterols in Plant Stress Responses: A Technical Guide on Stigmasterol and Stigmastanol

Introduction

Phytosterols are essential components of plant cell membranes, playing crucial roles in regulating membrane fluidity and permeability, and serving as precursors for various signaling molecules. Among the diverse array of phytosterols, the C24-ethyl sterols, particularly stigmasterol and its saturated derivative stigmastanol, are of significant interest in the context of plant adaptation to environmental challenges. While research has extensively focused on stigmasterol as a key "stress sterol" that accumulates in response to various biotic and abiotic pressures, the specific role of this compound is less well-defined in the current body of scientific literature. This technical guide provides a comprehensive overview of the role of these C24-ethyl sterols in plant stress responses, with a primary focus on the well-documented functions of stigmasterol, while also addressing the analytical methodologies applicable to this compound. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular mechanisms underlying plant stress tolerance.

Stigmasterol and this compound in Plant Membranes

Stigmasterol is structurally similar to β-sitosterol but is distinguished by a double bond at the C22 position in its side chain.[1][2] This structural feature makes it more unsaturated and influences its interaction with other membrane lipids.[1] this compound is the fully saturated counterpart of stigmasterol, lacking the double bond at C22. Both molecules are integral to the structure and function of plant membranes.

Under stress conditions, maintaining membrane integrity is critical for cell survival. Changes in the composition of membrane sterols, including the ratio of stigmasterol to β-sitosterol, can alter membrane fluidity and the activity of membrane-bound proteins involved in signaling and transport.[1] While stigmasterol is known to increase membrane fluidity, which can be an adaptive response to certain stresses, the specific contribution of this compound to membrane dynamics under stress is an area requiring further investigation.[3]

Biosynthesis of Stigmasterol and its Conversion to this compound

Stigmasterol is synthesized via the mevalonate pathway.[2][4] The biosynthesis of stigmasterol branches from the synthesis of other major phytosterols, such as β-sitosterol. The key enzymatic step in stigmasterol formation is the desaturation of β-sitosterol at the C-22 position, a reaction catalyzed by C22-sterol desaturase, which is a member of the CYP710A family of cytochrome P450 enzymes.[1][4] The expression and activity of CYP710A are upregulated in response to various stress signals, leading to an accumulation of stigmasterol.[1]

This compound is formed through the saturation of the C22-C23 double bond of stigmasterol. While the enzymatic machinery responsible for this conversion in plants under stress is not fully elucidated, it represents a potential mechanism for fine-tuning membrane properties.

References

- 1. Stigmasterol: An Enigmatic Plant Stress Sterol with Versatile Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stigmasterol: An Enigmatic Plant Stress Sterol with Versatile Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Why Do Plants Convert Sitosterol to Stigmasterol? - PMC [pmc.ncbi.nlm.nih.gov]

Structural elucidation of stigmastanol derivatives

An In-depth Technical Guide to the Structural Elucidation of Stigmastanol Derivatives

Introduction

This compound, and its derivatives, are phytosterols, which are naturally occurring steroid alcohols found in plants. These compounds are of significant interest to researchers, scientists, and drug development professionals due to their diverse biological activities, including cholesterol-lowering effects and potential as anticancer, anti-inflammatory, and neuroprotective agents.[1] The precise structural characterization of these derivatives is paramount for understanding their structure-activity relationships and for the development of new therapeutics.

This guide provides a comprehensive overview of the core analytical techniques and experimental protocols employed in the structural elucidation of this compound derivatives. It is designed to serve as a technical resource for professionals engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Isolation and Purification of this compound Derivatives

The initial and critical step in structural elucidation is the isolation of the target compound in a pure form from its natural source. The general procedure involves extraction followed by chromatographic separation.

Experimental Protocol: Extraction and Chromatographic Separation

This protocol outlines a general method for isolating this compound derivatives from plant material.[2][3][4]

-

Preparation of Plant Material: The plant material (e.g., leaves, roots, bark) is air-dried and ground into a fine powder to increase the surface area for extraction.

-

Extraction:

-

The powdered material is subjected to maceration with a sequence of solvents of increasing polarity, typically starting with a non-polar solvent like n-hexane, followed by a medium-polarity solvent such as ethyl acetate, and finally a polar solvent like methanol.[2][3]

-

For each solvent, the plant material is soaked for a period of 24-72 hours, after which the solvent is filtered. This process is typically repeated three times for each solvent to ensure exhaustive extraction.

-

The filtrates for each solvent are combined and concentrated under reduced pressure using a rotary evaporator to yield the respective crude extracts (n-hexane, ethyl acetate, and methanol extracts).

-

-

Fractionation (Column Chromatography):

-

The crude extract showing the most promising activity or the highest concentration of the compounds of interest (often the ethyl acetate or n-hexane fraction for sterols) is selected for further separation.

-

A glass column is packed with a stationary phase, most commonly silica gel 60.

-

The extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.

-

The column is then eluted with a solvent system of gradually increasing polarity (gradient elution). A common gradient starts with 100% n-hexane and gradually introduces ethyl acetate, finishing with a higher percentage of ethyl acetate or methanol.[2]

-

-

Monitoring and Purification (Thin Layer Chromatography - TLC):

-

The elution is collected in numerous small fractions.

-

These fractions are monitored by TLC to identify those with similar components. The spots on the TLC plate are visualized under UV light (254 and 365 nm) and/or by spraying with a staining reagent (e.g., ceric sulfate or vanillin-sulfuric acid) followed by heating.

-

Fractions with similar TLC profiles are combined and concentrated.

-

If the combined fractions are not pure, they are subjected to repeated column chromatography or other techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) until a pure compound is obtained.

-

-

Crystallization: The purified compound is often crystallized from a suitable solvent (e.g., methanol) to obtain it in a crystalline form, which is ideal for melting point determination and X-ray crystallography.[5]

Core Analytical Techniques for Structural Elucidation

Once a pure compound is isolated, a combination of spectroscopic techniques is used to determine its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. It provides information about the carbon-hydrogen framework of the molecule. For this compound derivatives, 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are routinely performed.[4][6]

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton.

-

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about 0.5 mL of a deuterated solvent (commonly chloroform-d, CDCl₃).

-

Data Acquisition: The sample is placed in an NMR tube and analyzed using a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).[6] A standard set of experiments is run, including ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC.

-

Data Analysis: The resulting spectra are processed and analyzed to assign all proton and carbon signals to their respective atoms in the molecule. These assignments are compared with literature data for known this compound or related sterol structures to confirm the identity or elucidate the structure of a new derivative.[7][8]

The following table summarizes characteristic ¹H and ¹³C NMR chemical shifts for the core this compound structure. Note that these values can vary slightly depending on the solvent and the specific derivatization of the molecule.

| Carbon No. | Typical ¹³C Shift (δ, ppm) | Typical ¹H Shift (δ, ppm) & Multiplicity |

| 3 | ~71.8 | ~3.5 (m) |

| 5 | ~44.8 | ~0.8-1.2 (m) |

| 6 | ~28.7 | ~1.4-1.6 (m) |

| 18 | ~12.1 | ~0.65 (s) |

| 19 | ~12.3 | ~0.80 (s) |

| 21 | ~18.8 | ~0.92 (d) |

| 29 | ~12.0 | ~0.85 (t) |

Data compiled from literature values for related sterols like β-sitosterol and stigmasterol, which share the same core skeleton.[7][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum gives valuable clues about the structure of the molecule. For sterols, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are commonly used.[10]

Often, sterols are derivatized, for instance, by converting the hydroxyl group to a trimethylsilyl (TMS) ether, to increase their volatility and improve their chromatographic behavior in GC-MS analysis.[11][12]

-

Derivatization: A small amount of the purified sample (e.g., 1 mg) is dissolved in a suitable solvent (e.g., pyridine or dichloromethane). A silylating agent (e.g., BSTFA with 1% TMCS) is added, and the mixture is heated (e.g., at 60-70°C for 30 minutes) to form the TMS ether derivative.[12]

-

Injection: 1 µL of the derivatized sample is injected into the GC-MS system.

-

Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., DB-5ms). A typical temperature program starts at a lower temperature (e.g., 180°C) and ramps up to a higher temperature (e.g., 280°C) to elute the compounds.[10]

-

Mass Spectrometry: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by Electron Ionization, EI). The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum.

-

Data Analysis: The molecular ion peak ([M]⁺) provides the molecular weight of the derivatized compound. The fragmentation pattern is analyzed to identify characteristic fragments that help in structure confirmation.

| Compound | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) as TMS-ether |

| This compound | 416.7 | 488 [M]⁺, 398, 383, 255, 129 |

| β-Sitosterol | 414.7 | 486 [M]⁺, 471, 396, 381, 255, 129 |

| Stigmasterol | 412.7 | 484 [M]⁺, 394, 379, 255, 129 |

Data derived from NIST databases and related literature for TMS derivatives.[11][13]

X-ray Crystallography

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry.[14] The main prerequisite for this technique is the ability to grow a high-quality, single crystal of the compound.

-

Crystallization: The pure compound is dissolved in a minimal amount of a suitable solvent, and the solution is left undisturbed for slow evaporation, or other crystallization techniques like vapor diffusion are used. The goal is to grow a single crystal of sufficient size and quality.

-

Data Collection: A suitable crystal is mounted on a diffractometer. It is then irradiated with a focused beam of X-rays, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[15]

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and the symmetry of the crystal. The "phase problem" is solved using computational methods to generate an initial electron density map.[16] This map is then interpreted to build a molecular model, which is refined against the experimental data to yield the final, highly precise 3D structure.

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex processes and relationships. The following diagrams, created using the DOT language, illustrate a typical workflow for structural elucidation and a relevant biosynthetic pathway.

Diagram 1: Experimental Workflow

Diagram 2: Biosynthetic Pathway

This compound is typically produced via the hydrogenation of β-sitosterol or stigmasterol.[5] The following diagram shows the simplified final steps in the plant sterol pathway leading to stigmasterol, a key precursor.

References

- 1. Health Benefits and Pharmacological Properties of Stigmasterol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. integrityresjournals.org [integrityresjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. benchchem.com [benchchem.com]

- 11. This compound, TMS derivative [webbook.nist.gov]

- 12. ec.europa.eu [ec.europa.eu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. X-ray crystallography over the past decade for novel drug discovery – where are we heading next? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. usiena-air.unisi.it [usiena-air.unisi.it]

- 16. An overview of heavy-atom derivatization of protein crystals - PMC [pmc.ncbi.nlm.nih.gov]

Stigmastanol Metabolism in Mammals and Humans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stigmastanol, a saturated plant sterol or phytostanol, has garnered significant attention for its cholesterol-lowering properties. Understanding its metabolic fate within mammalian systems is crucial for assessing its efficacy and safety, particularly in the context of functional foods and pharmaceutical applications. This technical guide provides a comprehensive overview of the current knowledge on this compound metabolism, encompassing its absorption, distribution, enzymatic conversion, and excretion. Detailed experimental protocols for its quantification in biological matrices are provided, alongside a summary of key quantitative data and visual representations of its metabolic and signaling pathways.

Introduction

This compound (24-ethyl-5α-cholestan-3β-ol) is the 5α-saturated derivative of the plant sterol β-sitosterol. It is found in small amounts in various plant-based foods and is also produced commercially by the hydrogenation of β-sitosterol for use in cholesterol-lowering food products. Its structural similarity to cholesterol allows it to interfere with cholesterol absorption in the intestine, leading to a reduction in plasma low-density lipoprotein (LDL) cholesterol levels. This guide delves into the intricate processes that govern the metabolism of this compound in mammals and humans.

Absorption, Distribution, and Excretion

The metabolism of this compound is characterized by poor intestinal absorption and efficient excretion.

2.1. Intestinal Absorption

The absorption of phytosterols, including this compound, from the gastrointestinal tract is significantly lower than that of cholesterol. This is primarily due to their efficient recognition and efflux back into the intestinal lumen by the ATP-binding cassette (ABC) transporters ABCG5 and ABCG8, which are highly expressed on the apical membrane of enterocytes.

2.2. Distribution

Following absorption, the small fraction of this compound that enters the circulation is transported in lipoproteins, primarily LDL and high-density lipoprotein (HDL).[1] Tissue distribution studies in rats using radiolabeled phytosterols have shown that the highest concentrations are found in the adrenal glands, ovaries, and intestinal epithelia.[2]

2.3. Excretion

The primary route of this compound elimination is through the feces. Unabsorbed dietary this compound constitutes the bulk of fecal excretion. Absorbed this compound is efficiently taken up by the liver and preferentially excreted into the bile, a process also mediated by ABCG5/ABCG8 transporters. This efficient biliary excretion contributes to the low plasma and tissue concentrations of this compound.

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative data related to the absorption and tissue distribution of this compound and related phytostanols.

Table 1: Absorption Efficiency of Phytosterols and Phytostanols in Humans

| Compound | Absorption Efficiency (%) | Reference |

| Sitostanol | 0.0441 ± 0.004 | [3] |

| Campestanol | 0.155 ± 0.017 | [3] |

| Sitosterol | 0.512 ± 0.038 | [3] |

| Campesterol | 1.89 ± 0.27 | [3] |

| Stigmasterol | 4.8 | [4] |

| Cholesterol | 33 | [4] |

Table 2: Tissue Distribution of Radioactivity 24 Hours After Oral Administration of Radiolabeled Phytosterols in Female Rats (% of total absorbed dose)

| Tissue | Cholesterol | β-Sitosterol | Stigmasterol | Campesterol | β-Sitostanol | Campestanol | Reference |

| Liver | 15.0 | 2.5 | 2.0 | 8.0 | 0.8 | 1.0 | [2] |

| Adrenals | 0.5 | 0.2 | 0.1 | 0.3 | 0.1 | 0.1 | [2] |

| Ovaries | 0.1 | 0.05 | 0.03 | 0.08 | 0.02 | 0.02 | [2] |

| Carcass | 11.4 | 1.25 | 1.87 | 4.62 | 0.08 | 0.88 | [2] |

| Total Absorbed (% of dose) | 27.0 | 4.0 | 4.0 | 13.0 | 1.0 | 2.0 | [2] |

Metabolic Pathways

The metabolism of this compound involves transformations by both host enzymes and the gut microbiota.

4.1. Gut Microbiota Metabolism

A primary metabolic pathway for this compound in the gut is its conversion to coprostanol (5β-stigmastanol) by intestinal bacteria.[5][6] This conversion is analogous to the well-established microbial conversion of cholesterol to coprostanol.[7] The process involves the reduction of the A/B ring juncture from a trans (5α) to a cis (5β) configuration, rendering the molecule even less absorbable. The indirect pathway, involving the intermediate formation of a 4-sten-3-one and a 5β-stanone, is considered the major route for this transformation.[7]

4.2. Hepatic Metabolism

While the majority of this compound is not absorbed, the small fraction that reaches the liver can undergo further metabolism. Phytosterols can be metabolized into C21 bile acids, which differs from the typical C24 bile acids synthesized from cholesterol.[8] This alternative pathway is a minor contributor to overall bile acid synthesis. There is limited direct evidence for significant glucuronidation or sulfation of this compound. These phase II conjugation reactions, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) respectively, typically target more polar molecules with available hydroxyl groups.[9] The hydrophobic nature of this compound likely makes it a poor substrate for these enzymes.

Interaction with Signaling Pathways

This compound and its precursors can modulate the activity of nuclear receptors involved in lipid homeostasis.

5.1. Farnesoid X Receptor (FXR)

Stigmasterol, a direct precursor of this compound, has been identified as an antagonist of the Farnesoid X Receptor (FXR).[10] FXR is a key regulator of bile acid, lipid, and glucose metabolism. By antagonizing FXR, stigmasterol can inhibit the expression of FXR target genes involved in bile acid synthesis and transport.[10] It is plausible that this compound may also exhibit some FXR antagonistic activity, thereby influencing bile acid homeostasis.

5.2. Liver X Receptor (LXR)

The Liver X Receptor (LXR) is another nuclear receptor that plays a critical role in cholesterol homeostasis. While some phytosterols have been suggested to act as LXR agonists, studies on stigmasterol indicate that its effects on promoting cholesterol excretion are independent of direct LXR activation in the small intestine.

Experimental Protocols

Accurate quantification of this compound in biological matrices is essential for metabolic studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

6.1. General Workflow for this compound Analysis

6.2. Detailed Methodology for this compound Quantification in Human Plasma by GC-MS

This protocol is a synthesized methodology based on established procedures for phytosterol analysis.[11][12][13][14]

6.2.1. Materials and Reagents

-

Human plasma

-

This compound standard

-

5α-cholestane (internal standard)

-

Ethanolic potassium hydroxide (KOH) solution

-

n-hexane

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)

-

Pyridine

6.2.2. Sample Preparation

-

Spiking: To 200 µL of plasma, add a known amount of the internal standard (e.g., 5α-cholestane).

-

Saponification: Add 1 mL of ethanolic KOH solution. Vortex and incubate at 60°C for 1 hour to hydrolyze this compound esters to their free form.

-

Extraction: After cooling to room temperature, add 2 mL of n-hexane and 1 mL of water. Vortex vigorously for 2 minutes and centrifuge at 1500 x g for 5 minutes.

-

Solvent Evaporation: Carefully transfer the upper hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Derivatization: Re-dissolve the dried extract in 50 µL of pyridine and add 50 µL of MSTFA with 1% TMCS. Cap the tube tightly and heat at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers.

6.2.3. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 280°C.

-

Oven Temperature Program: Initial temperature of 180°C, hold for 1 minute, ramp to 280°C at 20°C/min, then ramp to 300°C at 5°C/min and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for TMS-derivatized this compound (e.g., m/z 488, 473, 383) and the internal standard.

6.2.4. Quantification

-

Construct a calibration curve using standard solutions of this compound with a fixed concentration of the internal standard.

-

Calculate the concentration of this compound in the plasma samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

6.3. Methodology for this compound Quantification in Feces by LC-MS/MS

This protocol is adapted from validated methods for fecal sterol and stanol analysis.[15][16][17]

6.3.1. Materials and Reagents

-

Fecal homogenate

-

Deuterated this compound (d7-stigmastanol) or a similar deuterated stanol internal standard

-

2-propanol

-

N,N-dimethylglycine (DMG) derivatization reagent

-

Acetonitrile

-

Methanol

6.3.2. Sample Preparation

-

Homogenization: Homogenize a known weight of feces in 70% 2-propanol.

-

Spiking: Add a known amount of the deuterated internal standard to an aliquot of the fecal homogenate.

-

Extraction and Derivatization: Extract and derivatize the fecal sterols and stanols to their N,N-dimethylglycine (DMG) esters. This derivatization enhances ionization efficiency in the mass spectrometer.

-